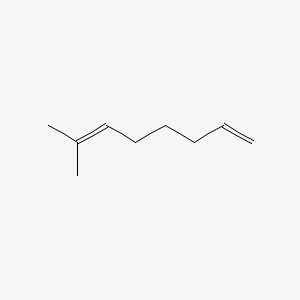

7-Methyl-1,6-octadiene

Übersicht

Beschreibung

7-Methyl-1,6-octadiene, also known as myrcene, is an organic compound with the molecular formula C10H16. It is a significant component of essential oils found in various plants, including cannabis, hops, thyme, and lemongrass. Myrcene is known for its distinctive aroma and is widely used in the fragrance and flavor industries .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-1,6-octadiene can be achieved through several methods. One common approach involves the pyrolysis of β-pinene, a naturally occurring terpene. This process typically requires high temperatures (around 300°C) and the presence of a catalyst such as alumina .

Industrial Production Methods: Industrially, this compound is often extracted from essential oils through steam distillation. The essential oils are derived from plants like hops and lemongrass, which are rich sources of myrcene. The distillation process separates myrcene from other components based on their boiling points .

Analyse Chemischer Reaktionen

Types of Reactions: 7-Methyl-1,6-octadiene undergoes various chemical reactions, including:

Oxidation: Myrcene can be oxidized to form myrcenol, a compound used in perfumery.

Hydrogenation: This reaction converts myrcene into dihydromyrcene, which is used in the production of synthetic fragrances.

Polymerization: Myrcene can polymerize to form polyterpenes, which have applications in adhesives and coatings.

Common Reagents and Conditions:

Oxidation: Typically involves reagents like potassium permanganate or ozone under controlled conditions.

Hydrogenation: Requires hydrogen gas and a metal catalyst such as palladium or nickel.

Polymerization: Often initiated by heat or chemical catalysts like aluminum chloride.

Major Products:

Myrcenol: From oxidation.

Dihydromyrcene: From hydrogenation.

Polyterpenes: From polymerization.

Wissenschaftliche Forschungsanwendungen

Chemical Applications

1. Synthetic Precursor:

Myrcene serves as a vital starting material for synthesizing other terpenes and terpenoids. Its structure allows for various chemical modifications, making it a versatile compound in organic synthesis.

2. Polymerization:

Myrcene can undergo polymerization to form polyterpenes, which are used in adhesives and coatings. This property is particularly valuable in the production of synthetic materials.

3. Chemical Reactions:

- Oxidation: Myrcene can be oxidized to produce myrcenol, utilized in perfumery.

- Hydrogenation: The compound can be hydrogenated to form dihydromyrcene, which is used in synthetic fragrances.

Biological Applications

1. Pharmacological Properties:

Myrcene has been studied for its potential medicinal benefits:

- Analgesic Effects: Research indicates that it may provide pain relief comparable to conventional analgesics without significant side effects.

- Anti-inflammatory Activity: Myrcene modulates inflammatory pathways and reduces pro-inflammatory cytokines, suggesting its use in treating inflammatory conditions.

- Antioxidant Activity: It exhibits properties that scavenge free radicals, protecting cells from oxidative stress.

2. Insect Behavior:

Studies have shown that myrcene plays a role in plant defense mechanisms and affects insect behavior. Its presence can deter herbivorous insects due to its strong aroma.

Industrial Applications

1. Fragrance and Flavor Industry:

Myrcene is extensively used in the production of fragrances and flavorings due to its pleasant scent. It is a common component in perfumes and food flavorings.

2. Cleaning Products:

In Australia, myrcene has been reported as a component of industrial cleaning products, highlighting its utility beyond just fragrance applications .

Toxicity and Safety Profile

While myrcene has many beneficial applications, its toxicity profile must be considered:

- Acute Toxicity: Myrcene has a low acute oral toxicity with an LD50 greater than 5000 mg/kg in rats, indicating a relatively safe profile at low doses.

- Chronic Toxicity: Long-term exposure studies have shown potential adverse effects at high doses, including increased incidences of renal tubule neoplasms in male rats and liver tumors in male mice. However, these findings are primarily relevant to rodent models .

- Reproductive Toxicity: High doses may adversely affect reproductive outcomes such as birth weight and post-natal mortality in animal studies .

Wirkmechanismus

The biological effects of 7-Methyl-1,6-octadiene are primarily due to its interaction with cellular receptors and enzymes. For instance, it is known to modulate the activity of the transient receptor potential cation channel subfamily V member 1 (TRPV1), which is involved in pain perception. Additionally, myrcene’s anti-inflammatory effects are attributed to its ability to inhibit the production of pro-inflammatory cytokines.

Vergleich Mit ähnlichen Verbindungen

Limonene: Another monoterpene with a citrus aroma, used in cleaning products and as a solvent.

Pinene: Found in pine resin, used in the synthesis of camphor and as a fragrance component.

Linalool: A terpene alcohol with a floral scent, used in perfumes and as an insect repellent.

Uniqueness of 7-Methyl-1,6-octadiene: What sets this compound apart is its dual role as both a fragrance component and a bioactive compound with potential therapeutic benefits. Its presence in cannabis also makes it a subject of interest in the study of the entourage effect, where multiple compounds work synergistically to enhance the plant’s overall effects.

Biologische Aktivität

7-Methyl-1,6-octadiene, commonly known as myrcene, is a monoterpene found in various essential oils and is notable for its diverse biological activities. This article aims to explore the biological activity of myrcene, focusing on its pharmacological properties, toxicity profiles, and metabolic pathways based on recent studies and evaluations.

- IUPAC Name : 7-methyl-3-methylideneocta-1,6-diene

- Chemical Formula : C₁₀H₁₆

- CAS Number : 123-35-3

- Molecular Weight : 136.234 g/mol

Pharmacological Effects

Myrcene exhibits several pharmacological effects that have been documented in various studies:

- Analgesic Properties : Myrcene has been identified as a potent analgesic agent. Research indicates that it may serve as an alternative to conventional analgesics due to its effectiveness in pain relief without significant side effects .

- Anti-inflammatory Effects : Myrcene has demonstrated anti-inflammatory activity, which could be beneficial in treating conditions characterized by inflammation. It modulates inflammatory pathways and reduces the production of pro-inflammatory cytokines .

- Antioxidant Activity : The compound exhibits antioxidant properties that help in scavenging free radicals, thereby protecting cells from oxidative stress .

- Tyrosinase Inhibition : Myrcene shows inhibitory activity against the enzyme tyrosinase, which is crucial for melanin synthesis. This property may have implications in cosmetic applications for skin lightening .

Toxicity Profile

The toxicity of myrcene has been evaluated through various studies:

- Acute Toxicity : Myrcene has a low acute oral toxicity profile with an LD50 greater than 5000 mg/kg in rats and rabbits, indicating a relatively safe profile when administered at low doses .

- Chronic Toxicity : Long-term studies have indicated potential adverse effects at high doses, including increased incidences of renal tubule neoplasms in male rats and liver tumors in male mice. However, these findings are primarily relevant to rodent models and not directly applicable to humans .

- Reproductive and Developmental Toxicity : Studies have shown that high doses can adversely affect reproductive outcomes such as birth weight and post-natal mortality in rats .

Metabolism

Myrcene undergoes metabolism primarily through cytochrome P450-mediated epoxidation, leading to the formation of various metabolites such as diols. These metabolites are conjugated with glucuronic acid and excreted via urine .

Metabolic Pathway Table

| Metabolite | Formation Mechanism | Excretion Route |

|---|---|---|

| 10-Hydroxylinalool | CYP450-mediated epoxidation | Urine |

| 7-Methyl-3-methylene-oct-6-ene-1,2-diol | CYP450-mediated epoxidation | Urine |

Case Study 1: Analgesic Efficacy

A study conducted by Adams et al. (2011) evaluated the analgesic properties of myrcene in a controlled setting. The results indicated significant pain relief in subjects administered with myrcene compared to a placebo group, suggesting its potential use in pain management therapies.

Case Study 2: Anti-inflammatory Action

Research published in the Journal of Ethnopharmacology demonstrated that myrcene reduced inflammation markers in animal models of arthritis. The study concluded that myrcene could be beneficial in developing anti-inflammatory drugs.

Eigenschaften

IUPAC Name |

7-methylocta-1,6-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16/c1-4-5-6-7-8-9(2)3/h4,8H,1,5-7H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCKITPBQPGXDHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCCC=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0068367 | |

| Record name | 1,6-Octadiene, 7-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0068367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42152-47-6 | |

| Record name | 7-Methyl-1,6-octadiene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42152-47-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,6-Octadiene, 7-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042152476 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,6-Octadiene, 7-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,6-Octadiene, 7-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0068367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-methylocta-1,6-diene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.587 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7-Methylocta-1,6-diene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.